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Disodium Maleate as a Metabolite in Biological Systems: A Technical Guide

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Abstract

Disodium maleate, the salt of maleic acid, is recognized not only as a component of various pharmaceutical formulations but also as an endogenous metabolite in biological systems. While often studied in the context of toxicology, particularly its nephrotoxic effects, emerging evidence highlights its connection to specific metabolic pathways. This technical guide provides an in-depth overview of **disodium maleate**'s role as a metabolite, consolidating current knowledge on its endogenous production, metabolic fate, and physiological concentrations. Detailed experimental protocols for its quantification and visualizations of relevant biochemical pathways are provided to support further research in this area.

Introduction

Maleic acid is a cis-butenedioic acid, a four-carbon dicarboxylic acid that is structurally isomeric to fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] In biological systems at physiological pH, it exists in its ionized form, maleate. While exogenously administered maleate is a well-established nephrotoxin used to model Fanconi syndrome in animal studies, its presence as a naturally occurring metabolite has been less explored.[3][4] Recent findings have identified endogenous production of maleate in humans, linking it to the tyrosine degradation pathway.[5][6] Understanding the biology of endogenous maleate is crucial for distinguishing toxicological effects from normal physiological processes and for identifying potential biomarkers of metabolic disorders.



Endogenous Presence and Concentrations

Endogenous maleate has been detected and quantified in human urine. Its presence is linked to inborn errors of metabolism, specifically maleylacetoacetate isomerase (MAAI) deficiency.

Data Presentation

Table 1: Urinary Maleic Acid Concentrations in Humans

Population	Matrix	Concentration (mmol/mol creatinine)	Analytical Method	Reference
Healthy Controls (n=66)	Urine	Not Detectable - 1.16	LC-MS/MS	[5][6]
False-Positive Newborns for Tyrosinemia Type 1 and MAAI-D Children (n=10)	Urine	0.95 - 192.06	LC-MS/MS	[5][6]

| Tyrosinemia Type 1 Patients (n=2) | Urine | Not Detected | GC-MS |[5][6] |

Note: Quantitative data for endogenous maleate in human plasma, serum, or other tissues are not well-established in the reviewed literature. Studies in rats have reported "trace levels" in control animals without specifying concentrations.[7][8]

Metabolic Pathways Formation of Endogenous Maleate

The primary established source of endogenous maleate in humans is the tyrosine degradation pathway. A deficiency in the enzyme maleylacetoacetate isomerase (MAAI) leads to the accumulation of maleylacetoacetate, which can then be converted to maleic acid.[5][9][10][11]





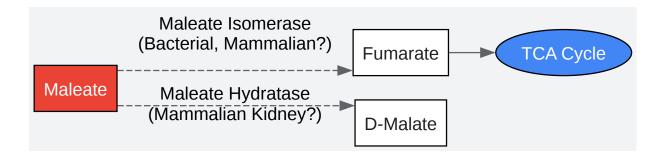
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Figure 1: Formation of Maleic Acid in the Tyrosine Degradation Pathway.

Metabolic Fate of Maleate

The subsequent metabolism of endogenous maleate in mammals is not fully elucidated. Two potential pathways have been suggested based on studies in various organisms.

- Conversion to Fumarate: In bacteria, the enzyme maleate isomerase catalyzes the cis-trans
 isomerization of maleate to fumarate, which can then enter the TCA cycle. While this enzyme
 has been extensively studied in microbes, its presence and physiological significance in
 mammals are not confirmed.[12]
- Conversion to D-Malate: Older literature reports the presence of a maleate hydratase
 (malease) in mammalian kidneys that converts maleate to D-malate.[13][14] The subsequent
 metabolism of D-malate in humans is not well understood, as most metabolic pathways,
 including the TCA cycle, are stereospecific for L-malate.[15][16][17][18]



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Figure 2: Potential Metabolic Fates of Maleate.

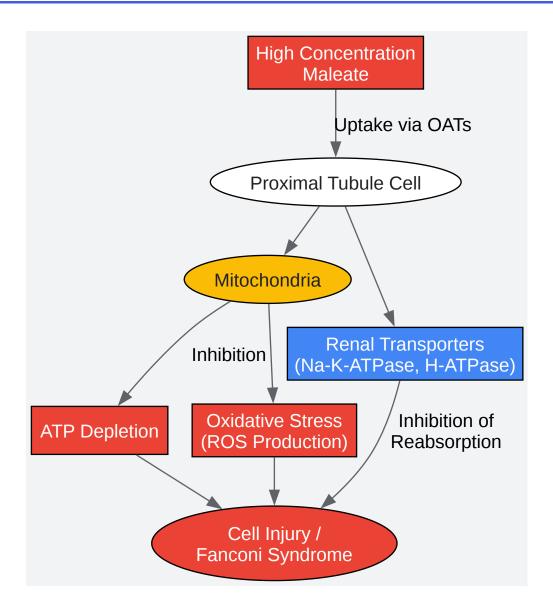
Pathophysiological Role: Nephrotoxicity

High concentrations of exogenous maleate are known to induce nephrotoxicity, specifically targeting the proximal tubules and causing a condition that mimics Fanconi syndrome.[1][3][4] [19][20] This is a critical consideration for drug development, as many amine-containing drugs are formulated as maleate salts.

The mechanisms of maleate-induced nephrotoxicity are multifactorial and include:

- Inhibition of Renal Transporters: Maleate inhibits bicarbonate reabsorption and has been shown to reduce the activity of Na-K-ATPase and H-ATPase in the proximal convoluted tubule.[3][21]
- Mitochondrial Dysfunction: It impairs mitochondrial function, leading to a significant depletion of ATP.[1][19] This is thought to be partly due to the depletion of Coenzyme A.[1]
- Oxidative Stress: Maleate administration is associated with the production of reactive oxygen species.[1][20]





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Figure 3: Mechanisms of Maleate-Induced Nephrotoxicity.

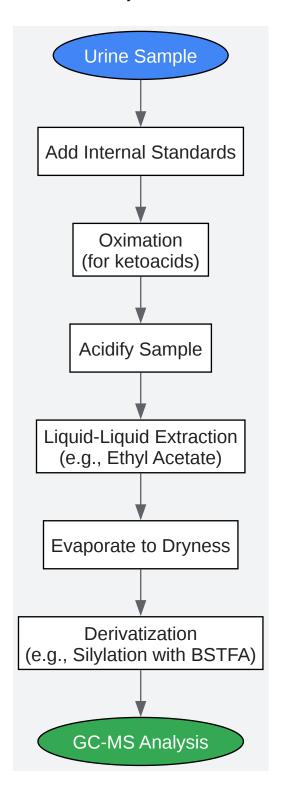
Experimental Protocols

Accurate quantification of maleic acid in biological matrices is essential for both clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

General Workflow for Urinary Organic Acid Analysis



The analysis of organic acids like maleate in urine typically involves extraction, derivatization (especially for GC-MS), and instrumental analysis.



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Figure 4: General Experimental Workflow for GC-MS Analysis of Urinary Organic Acids.

Detailed Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol is a representative method for the analysis of organic acids in urine.[22][23][24] [25][26]

- Sample Preparation:
 - Thaw frozen urine samples.
 - \circ To a volume of urine equivalent to 1 μ mole of creatinine, add internal standards (e.g., tropic acid).[22]
 - For the analysis of keto-acids, perform oximation by adding a hydroxylamine solution and incubating.[22]

Extraction:

- Acidify the sample to approximately pH 1 with HCl.[22]
- Perform liquid-liquid extraction by adding an organic solvent such as ethyl acetate,
 vortexing, and centrifuging to separate the phases.[22][23]
- Collect the organic (upper) layer. Repeat the extraction process and combine the organic layers.[23]

Derivatization:

- Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.[22][23]
- To the dry residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide
 (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine.[22]
- Incubate the mixture at 70-90°C for 15-30 minutes to form trimethylsilyl (TMS) derivatives.
 [23]



- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - Gas Chromatography: Use a suitable capillary column (e.g., TG-5MS) with a temperature gradient program to separate the analytes.[26]
 - Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify compounds based on their mass spectra and retention times by comparing them to a library of standards. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.[24]

LC-MS/MS Method for Maleic Acid in Serum and Urine

A validated method for the quantification of maleic acid in rat serum and urine has been described, which can be adapted for human samples.[7][8]

Table 2: Key Parameters of a Validated LC-MS/MS Method for Maleic Acid

Parameter	Description
Sample Preparation	Spike sample with ¹³ C ₂ -maleic acid (internal standard), vortex, and precipitate proteins with acetonitrile. Centrifuge and inject the supernatant.[8]
Chromatography	On-line Solid-Phase Extraction (SPE) coupled with Liquid Chromatography.[8]
Mass Spectrometry	Tandem Mass Spectrometry (MS/MS) with multiple reaction monitoring (MRM).[8]
Limit of Detection (LOD)	0.2 μg/L[8]

| Limit of Quantitation (LOQ) | 0.5 μ g/L[8] |

Conclusion



Disodium maleate is an endogenous metabolite in mammals, with its primary known origin being a side product of the tyrosine degradation pathway, particularly in cases of maleylacetoacetate isomerase deficiency. While its physiological role at endogenous concentrations remains to be fully elucidated, its accumulation can serve as a biomarker for this specific inborn error of metabolism. The well-documented nephrotoxic effects of high concentrations of maleate underscore the importance of understanding its metabolism and disposition, especially for the safety assessment of pharmaceutical formulations containing maleate salts. Further research is warranted to determine the physiological concentration ranges of maleate in various human tissues and to definitively characterize the enzymatic pathways responsible for its metabolism in mammals. The analytical methods and pathway information provided in this guide serve as a foundation for these future investigations.

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